N-(4-methoxyphenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

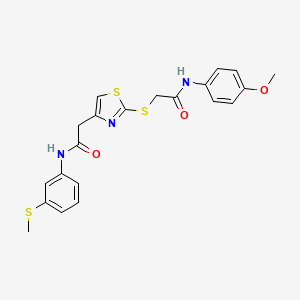

N-(4-Methoxyphenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative characterized by a complex structure integrating multiple functional groups. The molecule features:

- A thiazol-2-yl core substituted at position 4 with a 2-((3-(methylthio)phenyl)amino)-2-oxoethyl group.

- A thioether linkage (-S-) connecting the thiazol ring to an acetamide moiety.

- A 4-methoxyphenyl group attached to the acetamide nitrogen.

- A 3-(methylthio)phenyl group contributing sulfur-based lipophilicity.

While direct pharmacological data for this compound are absent in the provided evidence, structurally analogous thiazole-acetamide derivatives (e.g., ) are frequently explored as enzyme inhibitors (e.g., matrix metalloproteinases, MMPs) or anti-inflammatory agents . The presence of sulfur atoms (thioether and methylthio groups) suggests enhanced membrane permeability compared to oxygenated analogs .

Properties

IUPAC Name |

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S3/c1-27-17-8-6-14(7-9-17)22-20(26)13-30-21-24-16(12-29-21)11-19(25)23-15-4-3-5-18(10-15)28-2/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPOLUQWWJNEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, also known by its CAS number 919754-13-5, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes both thiazole and acetamide functionalities, suggesting a diverse range of interactions within biological systems.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 370.5 g/mol. The structure consists of a methoxyphenyl group, a thiazole ring, and an acetamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 919754-13-5 |

| Molecular Formula | C19H18N2O2S2 |

| Molecular Weight | 370.5 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Research indicates that compounds containing thiazole and acetamide groups often exhibit significant interaction with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. Specifically, thiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease.

In studies involving similar compounds, it was observed that the inhibition of AChE correlates with the reduction of amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's pathology. For instance, compounds with structural similarities demonstrated AChE inhibition values ranging from 0.27 μM to 25.5 μM in various cellular models .

In Vitro Studies

Several in vitro studies have assessed the biological activity of thiazole derivatives similar to this compound:

- Acetylcholinesterase Inhibition :

- Neuroprotective Effects :

Case Studies

A notable case study involved the evaluation of a structurally related thiazole compound in a mouse model of Alzheimer's disease. The compound significantly reduced amyloid plaque burden and improved cognitive function as measured by behavioral assays .

Comparison with Similar Compounds

Structural Analogues from Thiazole-Acetamide Derivatives ()

The following compounds share a thiazol-2-yl acetamide backbone but differ in substituents on the piperazine or aryl groups:

| Compound ID | Substituent on Piperazine | Substituent on Thiazol | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 13 | 4-Methoxyphenyl | 4-(p-Tolyl) | 75 | 289–290 | 422.54 |

| 14 | 4-Chlorophenyl | 4-(p-Tolyl) | 79 | 282–283 | 426.96 |

| 18 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl) | 82 | 302–303 | 438.54 |

Key Observations :

- Electron-withdrawing groups (e.g., Cl in Compound 14) reduce melting points compared to electron-donating groups (e.g., methoxy in Compounds 13, 18) due to decreased crystallinity .

- Symmetrical substitution (Compound 18) increases molecular weight and melting point, likely enhancing intermolecular interactions .

Chloroacetamide Derivatives ()

Compounds such as 2-chloro-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide (Compound 3 in ) share the thiazol-2-yl acetamide scaffold but replace the thioether linkage with a chloro group. This substitution decreases molecular weight (estimated ~300–350 g/mol) and likely reduces stability due to the reactive C-Cl bond .

Phenoxy-Acetamide Analogues ()

Compound 19s (2-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid) shares the 4-methoxyphenylamino group but replaces the thiazol core with a phenoxy-propanoic acid moiety. This structural shift increases polarity (carboxylic acid group) and reduces lipophilicity compared to the target compound .

Thiazol-Thioether Derivatives ()

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) features a thiazol-thioether linkage but substitutes the 4-methoxyphenyl group with a furan carboxamide.

Molecular Weight and Lipophilicity

Q & A

Q. What are the established multi-step synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis involves sequential functionalization of thiazole and acetamide moieties. A common approach includes:

- Step 1: Coupling of 3-(methylthio)aniline with a bromoacetyl-thiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) to form the 2-oxoethylamine linkage .

- Step 2: Thioether formation between the thiolated thiazole and a chloroacetylated 4-methoxyphenyl group, typically using thiophiles like NaSH or mercaptoethanol .

- Optimization: Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (50–100°C) improves yields. Catalytic agents such as DMAP or iodine can enhance reaction efficiency .

- Characterization: Confirm intermediates via TLC and final product purity via HPLC (>95%) and ¹H/¹³C NMR .

Q. What analytical techniques are critical for structural validation of this compound?

- NMR Spectroscopy: ¹H NMR (δ 7.2–8.1 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and ¹³C NMR (carbonyl signals at ~170 ppm) confirm regiochemistry .

- Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]⁺ at m/z 487.12) validates molecular formula .

- IR Spectroscopy: Stretching frequencies for C=O (~1650 cm⁻¹) and C-S (~680 cm⁻¹) confirm functional groups .

Q. What preliminary biological assays are recommended for screening its activity?

- Anticancer: MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations, with IC₅₀ calculations .

- Antimicrobial: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity Control: Parallel testing on non-cancerous cells (e.g., HEK293) ensures selectivity .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

- Assay Variability: Standardize protocols (e.g., incubation time, cell passage number) to reduce inter-lab discrepancies .

- Solubility Effects: Use DMSO concentrations ≤0.1% in cell-based assays to avoid solvent toxicity masking activity .

- Metabolic Stability: Perform liver microsome assays to assess if rapid degradation explains inconsistent in vivo/in vitro results .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting thiazole and acetamide modifications?

- Substituent Variation: Synthesize analogs with altered methoxy positions (e.g., 3-methoxy vs. 4-methoxy phenyl) or thioether replacements (e.g., sulfoxide/sulfone) .

- Bioisosteric Replacement: Replace the methylthio group with trifluoromethyl or cyano groups to modulate lipophilicity and target binding .

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with kinases or bacterial enzymes .

Q. How can reaction scalability challenges in multi-step synthesis be mitigated?

- Flow Chemistry: Implement continuous flow systems for thiazole cyclization steps to improve reproducibility and reduce byproducts .

- Catalytic Recycling: Use immobilized catalysts (e.g., Pd/C for coupling steps) to reduce costs in large-scale reactions .

- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for high-throughput intermediate isolation .

Q. What mechanistic insights explain its enzyme inhibition properties?

- Kinase Inhibition: Molecular dynamics simulations suggest hydrogen bonding between the acetamide carbonyl and ATP-binding pocket residues (e.g., EGFR-TK) .

- Bacterial Target Interaction: Competitive inhibition of dihydrofolate reductase (DHFR) via π-π stacking with the thiazole ring and Pro residue interactions .

- Validation: Site-directed mutagenesis of predicted binding residues (e.g., Thr83 in DHFR) can confirm mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.